molecular formula C25H23N5O4 B2937216 4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester CAS No. 403731-99-7

4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester

Cat. No.: B2937216
CAS No.: 403731-99-7
M. Wt: 457.49
InChI Key: JNPCRCODXQBALQ-UHFFFAOYSA-N
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Description

This compound is a pyrano[2,3-c]pyrazole derivative featuring a morpholinecarboxylic acid ester group at the para position of the phenyl ring. Its core structure includes a 6-amino-5-cyano-substituted pyrano-pyrazole scaffold with a 4-methylphenyl substituent at position 2.

Properties

CAS No.

403731-99-7

Molecular Formula

C25H23N5O4

Molecular Weight

457.49

IUPAC Name

[4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate

InChI

InChI=1S/C25H23N5O4/c1-15-2-4-17(5-3-15)22-21-20(19(14-26)23(27)34-24(21)29-28-22)16-6-8-18(9-7-16)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)

InChI Key

JNPCRCODXQBALQ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester represents a novel class of biologically active molecules with potential applications in various therapeutic areas. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against specific diseases, and relevant case studies.

Chemical Structure

The compound's structure can be broken down as follows:

  • Morpholinecarboxylic Acid : A key component that contributes to its biological properties.
  • Pyranopyrazole Moiety : Known for its diverse pharmacological activities, including anti-inflammatory and anticancer effects.

Research indicates that compounds similar to 4-Morpholinecarboxylic acid exhibit biological activities through several mechanisms:

  • Inhibition of Enzymatic Pathways : Targeting key enzymes in metabolic pathways, particularly those involved in cancer cell proliferation.
  • Antimicrobial Activity : Demonstrated efficacy against various bacterial and fungal strains by disrupting cell membrane integrity and inhibiting growth.
  • Kinase Inhibition : Recent studies have shown that derivatives can inhibit specific kinases associated with cancer progression, such as AKT2/PKBβ, which is crucial in glioma malignancy .

Biological Activity Data

Activity TypeObserved EffectReference
AnticancerInhibition of glioma cell growth
AntimicrobialEffective against multiple pathogens
Enzyme InhibitionInhibition of sterol biosynthesis
Kinase InhibitionLow micromolar activity against AKT2

Case Study 1: Anticancer Properties

A study evaluated the efficacy of a derivative of the compound against glioblastoma cells. The results indicated a significant reduction in cell viability at concentrations below 10 μM, with minimal toxicity to non-cancerous cells. The compound was shown to inhibit neurosphere formation in patient-derived glioma stem cells, highlighting its potential as an anti-glioma agent .

Case Study 2: Antimicrobial Activity

Another investigation focused on the compound's antimicrobial properties. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains, showing effective inhibition at concentrations ranging from 8 to 32 μg/mL. The mechanism was attributed to the disruption of the cell membrane and interference with metabolic processes .

Research Findings

Recent advancements in the synthesis of pyranopyrazole derivatives have highlighted their versatility and potential for further development into therapeutic agents. These compounds are being explored not only for their anticancer properties but also for their role in treating infectious diseases due to their broad-spectrum antimicrobial activity .

Scientific Research Applications

Based on the search results, here's a detailed overview of the applications of the compound "4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester":

Chemical Identification and Structure

  • Name and Identifiers The compound is also known as 4-Morpholinecarboxylic acid, 2-[6-amino-5-cyano-2,4-dihydro-3-(4-methylphenyl)pyrano[2,3-c]pyrazol-4-yl]phenyl ester .
  • CAS Number The Chemical Abstracts Service (CAS) registry number for this compound is 909209-02-5 .
  • Molecular Formula The molecular formula is C25H23N5O4 .
  • Molar Mass The molar mass of the compound is 457.48 g/mol .
  • IUPAC Name $$4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] morpholine-4-carboxylate .
  • InChI InChI=1S/C25H23N5O4/c1-15-2-4-17(5-3-15)22-21-20(19(14-26)23(27)34-24(21)29-28-22)16-6-8-18(9-7-16)33-25(31)30-10-12-32-13-11-30/h2-9,20H,10-13,27H2,1H3,(H,28,29)
  • InChIKey JNPCRCODXQBALQ-UHFFFAOYSA-N
  • SMILES CC1=CC=C(C=C1)C2=C3C(C(=C(OC3=NN2)N)C#N)C4=CC=C(C=C4)OC(=O)N5CCOCC5

Use as Organocatalyst

  • Morpholine-based Organocatalysts Morpholine derivatives can be used as organocatalysts in chemical reactions .
  • Diastereo- and Enantioselectivity Certain morpholine catalysts have shown remarkable ability to control the diastereo- and enantioselectivity of the 1,4-addition reaction between aldehydes and nitroolefins .
  • Quantitative Conversion As little as 1 mol% of a morpholine-based catalyst is required to reach a quantitative conversion of reagents in certain reactions .
  • Role of Carboxylic Group The carboxylic group in morpholine catalysts plays a crucial role in their activity .

Related Research Areas

  • Nickel-Catalyzed Decarbonylative Amination Nickel-catalyzed decarbonylative reactions have been used to couple carboxylic acid esters with amines .
  • Cannabis Research Enzymes in Cannabis are being explored for their potential in metabolic engineering of natural product therapeutics .
  • Cosmetic Compound Analysis Studies in the TOXIN knowledge graph analyze cosmetic compounds for in vivo effects, including liver parameters .

Comparison with Similar Compounds

Pyrano[2,3-c]pyrazole derivatives are widely studied for their biological activities (e.g., antimicrobial, anticancer). Below is a comparative analysis of structurally analogous compounds:

Structural Modifications and Substituent Effects

Core Scaffold Variations
  • 6-Amino-4-methyl-4-(4-methoxyphenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Substituents: Methyl at position 4, 4-methoxyphenyl at position 3.
  • 6-Amino-4-[4-(4-chlorobenzyloxy)-3-methoxyphenyl]-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Substituents: Chlorobenzyloxy and methoxy groups on the phenyl ring. Key Difference: Bulky chlorobenzyloxy substituents may sterically hinder interactions compared to the target compound’s morpholine ester .
Ester Group Variations
  • Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate (): Substituents: Ethyl ester at position 4. Key Difference: The ethyl ester lacks the morpholine ring’s polarity, likely reducing solubility in polar solvents .
Thioether and Alkoxy Modifications
  • 6-Amino-4-[4-isopropoxy-3-methoxyphenyl]-3-{[(4-methylphenyl)sulfanyl]methyl}-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (): Substituents: Isopropoxy and sulfanyl groups.

Physicochemical Properties

Compound Name Key Substituents Solubility (Predicted) Melting Point (Reported) Source
4-Morpholinecarboxylic acid [4-(6-amino-5-cyano-3-(4-methylphenyl)-pyrano[2,3-c]pyrazol-4-yl)phenyl] ester Morpholine ester, 4-methylphenyl Moderate (polar solvents) Not reported
Ethyl 6-amino-4-(4-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate Ethyl ester, 4-methoxyphenyl Low (non-polar solvents) Not reported
6-Amino-4-(4-chlorobenzyloxy-3-methoxyphenyl)-3-phenyl-pyrano[2,3-c]pyrazole-5-carbonitrile Chlorobenzyloxy, methoxy, phenyl Low (due to Cl) Not reported

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester
Reactant of Route 2
Reactant of Route 2
4-Morpholinecarboxylic acid [4-[6-amino-5-cyano-3-(4-methylphenyl)-2,4-dihydropyrano[2,3-c]pyrazol-4-yl]phenyl] ester

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